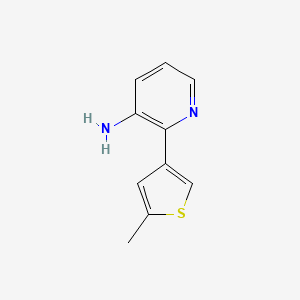![molecular formula C8H13NO2 B1431998 N-[(2-oxocyclohexyl)methyl]formamide CAS No. 30837-64-0](/img/structure/B1431998.png)
N-[(2-oxocyclohexyl)methyl]formamide
Overview
Description
Synthesis Analysis
The synthesis of N-[(2-oxocyclohexyl)methyl]formamide involves the reaction of cyclohexanone with methylamine in the presence of a suitable catalyst. The resulting product is an amide with a cyclohexyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of N-[(2-oxocyclohexyl)methyl]formamide consists of a cyclohexyl ring connected to a formamide group (containing the carbonyl group) via a methylene bridge. The chiral nature of this compound arises from the asymmetric carbon center within the cyclohexyl moiety .
Chemical Reactions Analysis
- Complexation Reactions : It forms complexes with other molecules, aiding in separation and analysis.
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalytic Applications
N-Formylation of Amines :Gold nanoparticles supported on NiO have been shown to catalyze the N-formylation of amines with methanol and molecular oxygen to produce formamide derivatives, highlighting a method for the synthesis of formamides through aerobic oxidation processes (Ishida & Haruta, 2009).
Synthetic Chemistry
Enantioselective Synthesis :Research demonstrates enantioselectivities exceeding 99% ee in the rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters, using monodentate phosphoramidites as chiral ligands. This showcases the potential for high precision in the synthesis of chiral compounds from formamide derivatives (Panella et al., 2006).
Organic Synthesis Methodologies
Base-Promoted Cascade Reactions :A study details a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines, indicating the role of formamides in facilitating complex organic transformations (Weng et al., 2018).
Atmospheric Chemistry
Amides in Atmospheric Chemistry :Investigations into the gas-phase reactions of formamide and its derivatives with atmospheric oxidants provide insights into their potential environmental impacts, underscoring the importance of understanding these compounds in atmospheric chemistry contexts (Barnes et al., 2010).
Catalytic Reductions
Lewis Basic Organocatalysts :The development of L-Pipecolinic acid derived N-formamides as Lewis basic organocatalysts for the asymmetric reduction of N-aryl ketimines shows the application of formamide derivatives in catalytic processes, offering new approaches to the reduction of imines (Wu et al., 2008).
Photophysical Studies
Photoionization Mass Spectrometric Studies :Research on N-methyl formamide and N,N′-dimethyl formamide through photoionization mass spectrometry expands our understanding of the ionization properties of formamide derivatives, with implications for their behavior under various energy inputs (Leach et al., 2010).
properties
IUPAC Name |
N-[(2-oxocyclohexyl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-9-5-7-3-1-2-4-8(7)11/h6-7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKLTJDRKVNHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-oxocyclohexyl)methyl]formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1431915.png)
![ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431916.png)
![Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431917.png)
![1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1431919.png)
![5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1431920.png)
![{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1431923.png)
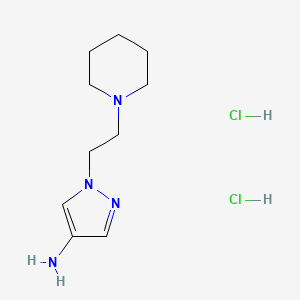
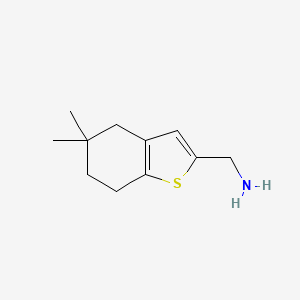
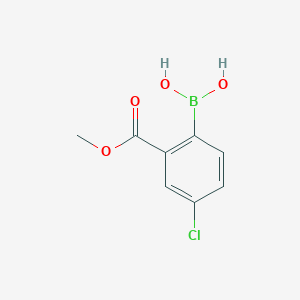
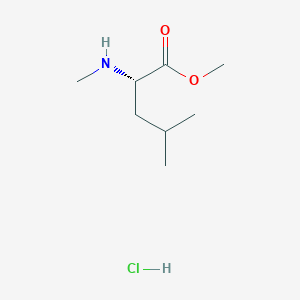
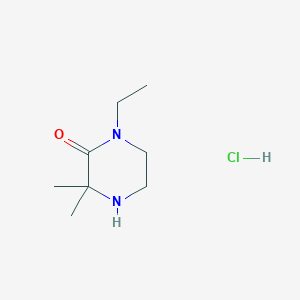
![methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate](/img/structure/B1431934.png)
